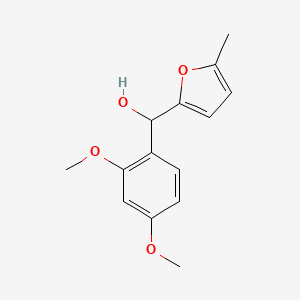

(2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-9-4-7-12(18-9)14(15)11-6-5-10(16-2)8-13(11)17-3/h4-8,14-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJPNWQCZNPESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation

While specific literature detailing the synthesis of (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is not abundant, its formation can be reliably predicted through established organometallic reactions. A highly plausible and common method for synthesizing such secondary alcohols is the Grignard reaction.

This synthesis would involve the reaction of a Grignard reagent derived from a 5-methylfuryl halide with 2,4-dimethoxybenzaldehyde (B23906). The general steps are outlined below:

Formation of the Grignard Reagent: 2-Bromo-5-methylfuran (B145496) is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 5-methylfuran-2-ylmagnesium bromide.

Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of 2,4-dimethoxybenzaldehyde in an appropriate solvent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

Aqueous Workup: The reaction mixture is subsequently treated with a mild acid, such as aqueous ammonium (B1175870) chloride, to protonate the intermediate alkoxide and yield the final product, this compound.

An alternative approach could involve the addition of an organolithium reagent, such as 5-methylfuran-2-yllithium (formed by the reaction of 2-bromo-5-methylfuran with an organolithium base like n-butyllithium), to 2,4-dimethoxybenzaldehyde. nih.gov

Structural Elucidation and Physicochemical Properties

The molecular structure of (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol comprises a central carbinol carbon bonded to a hydrogen atom, a hydroxyl group, a 2,4-dimethoxyphenyl ring, and a 5-methylfuran-2-yl ring.

Interactive Data Table: Physicochemical Properties of this compound and Related Precursors

| Property | This compound | 2,4-Dimethoxybenzaldehyde (B23906) wikipedia.org | (5-methylfuran-2-yl)methanol wikipedia.org |

| Molecular Formula | C₁₄H₁₆O₄ | C₉H₁₀O₃ | C₆H₈O₂ |

| Molecular Weight | 248.27 g/mol | 166.176 g/mol | 112.128 g/mol |

| Appearance | Predicted: White to pale yellow solid | White solid | Colorless liquid |

| Melting Point | Not experimentally determined | 67 °C | Not applicable |

| Boiling Point | Not experimentally determined | 307.8 °C | 177-178 °C |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol (B145695), DMSO), insoluble in water. vulcanchem.com | Insoluble in water | Miscible with water |

Note: Properties for the title compound are predicted based on its structure and data from analogous compounds.

Spectroscopic Analysis

Carbon-Carbon Bond Formation Protocols for Carbinol Synthesis

The central carbinol (C-OH) group is the cornerstone of the target molecule. Its formation is typically achieved by creating the carbon-carbon bond between the two aromatic systems and the carbinol carbon. The primary approaches involve the addition of an organometallic nucleophile to a carbonyl electrophile or the reduction of a precursor diaryl ketone.

Nucleophilic addition is one of the most fundamental and widely employed strategies for constructing tertiary alcohols like diaryl carbinols. masterorganicchemistry.comacademie-sciences.fr This approach involves the reaction of a carbonyl compound (an aldehyde or ketone) with an organometallic reagent that acts as a carbon-based nucleophile. youtube.com The reaction proceeds via a tetrahedral intermediate which, upon an aqueous workup, yields the desired alcohol. youtube.comyoutube.com

For the synthesis of this compound, two primary retrosynthetic disconnections are possible, as detailed in Table 1.

Route A: This pathway utilizes 5-methylfuran-2-carbaldehyde as the electrophile and a 2,4-dimethoxyphenyl organometallic species as the nucleophile. The nucleophile can be prepared as a Grignard reagent (2,4-dimethoxyphenylmagnesium bromide) or an organolithium reagent from the corresponding aryl halide.

Route B: Conversely, this route employs 2,4-dimethoxybenzaldehyde (B23906) as the electrophile. The requisite nucleophile is a 5-methylfuryl organometallic reagent, typically generated by deprotonation of 2-methylfuran (B129897) at the C5 position with a strong base like n-butyllithium or by halogen-metal exchange from 2-bromo-5-methylfuran (B145496).

The choice between these routes often depends on the commercial availability and stability of the starting materials and the ease of generating the required organometallic reagent.

Table 1: Comparison of Nucleophilic Addition Pathways

| Route | Electrophile | Nucleophile | Reagent Generation |

|---|---|---|---|

| A | 5-Methylfuran-2-carbaldehyde | 2,4-Dimethoxyphenylmagnesium bromide or 2,4-Dimethoxyphenyl lithium | Reaction of 1-bromo-2,4-dimethoxybenzene (B92324) with magnesium turnings or an organolithium reagent. |

| B | 2,4-Dimethoxybenzaldehyde | 5-Methyl-2-furyllithium | Deprotonation of 2-methylfuran with a strong base (e.g., n-BuLi) or halogen-metal exchange. |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between sp²-hybridized centers, such as those in aryl and furan rings. umb.eduthermofisher.com While not directly forming the carbinol, these reactions are crucial for synthesizing the diaryl ketone precursor, which can then be readily reduced to the target carbinol. Common reduction methods include the use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Several named reactions are applicable for synthesizing the precursor ketone, (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanone.

Suzuki Coupling: This involves the reaction of an aryl or heteroaryl boronic acid (or ester) with an aryl or heteroaryl halide, catalyzed by a palladium complex. For instance, 5-methylfuran-2-boronic acid can be coupled with 2,4-dimethoxybenzoyl chloride.

Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium. It offers tolerance to a wide variety of functional groups.

Negishi Coupling: An organozinc reagent is coupled with an organohalide, catalyzed by nickel or palladium. ustc.edu.cn This method is known for its high reactivity and selectivity.

These coupling strategies provide a versatile alternative to classical nucleophilic addition, particularly when the direct formation of organometallic reagents is challenging due to incompatible functional groups.

Table 2: Overview of Relevant Cross-Coupling Reactions for Precursor Ketone Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

|---|---|---|---|

| Suzuki | Aryl/Furyl Boronic Acid | Aryl/Furyl Acyl Halide | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Stille | Aryl/Furyl Stannane | Aryl/Furyl Acyl Halide | Pd(PPh₃)₄ |

| Negishi | Aryl/Furyl Zinc Halide | Aryl/Furyl Acyl Halide | Ni(acac)₂, Pd(dppf)Cl₂ |

Since the carbinol carbon in this compound is a stereocenter, the synthesis can be adapted to produce a single enantiomer. This is highly desirable for pharmaceutical applications where stereochemistry dictates biological activity.

Two main enantioselective strategies are employed:

Asymmetric Addition to Aldehydes: This involves the addition of an organometallic reagent to an aldehyde in the presence of a chiral catalyst or ligand. For example, the addition of diarylzinc reagents to aromatic aldehydes can be catalyzed by chiral amino alcohols or aziridine (B145994) carbinols, yielding diarylcarbinols with high enantioselectivity. organic-chemistry.orgsci-hub.se The catalyst creates a chiral environment that directs the nucleophile to one of the two prochiral faces of the aldehyde.

Asymmetric Reduction of Ketones: This is a widely used method where the prochiral diaryl ketone precursor is reduced to the chiral alcohol using a chiral reducing agent or a catalyst. The Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst (CBS catalyst) with borane (B79455), is a prominent example for achieving high enantiomeric excess (ee) in the synthesis of secondary alcohols. nih.gov

Table 3: Examples of Catalysts for Enantioselective Carbinol Synthesis

| Method | Catalyst/Ligand Type | Typical Reagents | Achievable Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Arylation | Diastereomeric Aziridine Carbinols organic-chemistry.org | Ar-B(OH)₂, Et₂Zn | >90% |

| Asymmetric Arylation | Chiral Amino Alcohols | Ar₂Zn | 80-95% sci-hub.se |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Catalyst nih.gov | BH₃·THF, Catecholborane | >95% |

Synthesis of Furan-Containing Moieties within Carbinol Structures

The furan ring is a key structural motif that can be either constructed during the synthesis or functionalized from a simpler precursor. The stability of the furan core can be sensitive to harsh reaction conditions, necessitating careful selection of synthetic methods. nih.gov

Paal-Knorr Furan Synthesis: This is a straightforward method involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. pharmaguideline.com To obtain the 5-methylfuran-2-yl moiety, a precursor like hexane-2,5-dione could be envisioned, although further functionalization would be needed.

Intramolecular Cyclization: More recent methods involve the intramolecular cyclization of functionalized precursors. For example, unsaturated acyloxy sulfones can undergo cyclization upon deprotonation to form fused furan rings. nih.gov

Metal-Catalyzed Cycloisomerization: Transition metals, particularly gold and palladium, can catalyze the cycloisomerization of appropriately substituted enynes or allenones to yield functionalized furans under mild conditions. organic-chemistry.org

These methods are particularly useful for creating highly substituted or complex furan-containing molecules that are not accessible through simple functionalization.

Often, the most efficient strategy involves modifying a commercially available furan or 2-methylfuran. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. pharmaguideline.comijabbr.com

Key functionalization reactions to generate the required precursors include:

Acylation/Formylation: The introduction of a carbonyl group at the C2 position is a critical step for subsequent nucleophilic addition. The Vilsmeier-Haack reaction (using DMF and POCl₃) is a standard method for formylation, while Friedel-Crafts acylation (using an acid chloride or anhydride (B1165640) with a mild Lewis acid catalyst like BF₃·OEt₂) can introduce a keto group. pharmaguideline.com

Alkylation: The methyl group at the C5 position can be introduced via various methods. For instance, in the synthesis of 5-methyl-2-acetylfuran, 2-methylfuran can be directly acetylated at the C5 position under Friedel-Crafts conditions. nih.gov

Halogenation: Halogenation of the furan ring, typically at the C2 or C5 position, provides a handle for subsequent transition metal-catalyzed cross-coupling reactions or for the formation of organometallic reagents. pharmaguideline.com

The high reactivity and regioselectivity of these reactions make the functionalization of simple furan scaffolds a powerful and direct approach to obtaining the necessary building blocks for the synthesis of this compound. researchgate.net

Table 4: Key Functionalization Reactions for the Furan Ring

| Reaction | Reagents | Position | Purpose |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 | Introduces -CHO group for nucleophilic addition. |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., BF₃·OEt₂) | C2 | Introduces -COR group for ketone precursor. |

| Bromination | NBS, DMF | C2 | Introduces -Br for cross-coupling or Grignard formation. |

| Lithiation | n-BuLi | C2 | Generates a nucleophile for addition to an aldehyde. |

Hydrogenation of Furanic Aldehydes as Precursors

The furanic core of the target molecule, specifically the (5-methylfuran-2-yl)methanol unit, is commonly synthesized through the selective hydrogenation of the corresponding furanic aldehyde, 5-methylfurfural (B50972). This transformation is a critical step in the valorization of biomass, as furanic aldehydes are readily available platform chemicals derived from carbohydrates. The primary challenge lies in the selective reduction of the aldehyde group without affecting the furan ring or other functional groups.

Various catalytic systems have been developed to achieve high selectivity and yield. These can be broadly classified into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: Homogeneous catalysts, such as well-defined ruthenium and iridium pincer complexes, have demonstrated high efficiency for the hydrogenation of furanic aldehydes to their corresponding alcohols under mild conditions. clockss.orgresearchgate.net These reactions often proceed with low catalyst loadings and can utilize hydrogen gas directly or employ transfer hydrogenation techniques with hydrogen donors like bio-alcohols (e.g., ethanol (B145695), isopropanol). acs.org Biocatalytic methods, using whole cells or isolated enzymes, also represent a green and highly selective alternative, operating under mild conditions and preventing the formation of byproducts. tandfonline.com

Heterogeneous Catalysis: Heterogeneous catalysts are widely employed due to their ease of separation and recyclability. Noble metals like platinum (Pt) and ruthenium (Ru), supported on materials such as MCM-41 or carbon, are effective for the selective hydrogenation of aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov For instance, a Pt/MCM-41 catalyst can achieve near-complete conversion and high selectivity for BHMF in an aqueous medium at a low temperature of 35 °C and 0.8 MPa of hydrogen pressure. nih.gov Non-noble metal catalysts, particularly those based on copper (Cu) and cobalt (Co), have also been developed as more economical alternatives. For example, a cobaltic nitrogen-doped carbon (Co-NC) catalyst has shown superior activity in the solvent-free hydrogenation of HMF and furfural (B47365), yielding the corresponding alcohols in high yields (>90%). researchgate.netnih.gov

The choice of catalyst, solvent, temperature, and hydrogen source significantly influences the reaction's outcome. The table below summarizes various catalytic systems for the hydrogenation of furanic aldehydes.

Table 1: Catalytic Systems for the Hydrogenation of Furanic Aldehydes

| Furanic Aldehyde | Catalyst System | Hydrogen Source | Key Conditions | Product | Yield/Conversion |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Ru and Ir pincer complexes | H₂ | 25 °C, 10 bar H₂ | 2,5-bis(hydroxymethyl)furan (DHMF) | 76-93% conversion |

| 5-Hydroxymethylfurfural (HMF) | Pt/MCM-41 | H₂ | 35 °C, 0.8 MPa H₂ | 2,5-bis(hydroxymethyl)furan (BHMF) | >99% conversion, 98.9% selectivity |

| 5-Hydroxymethylfurfural (HMF) | Co-NC-600 | H₂ | 80 °C, 5 MPa H₂ | 2,5-bis(hydroxymethyl)furan (BHMF) | >90% yield, ~100% conversion |

| Furfural | Ru-based catalysts | H₂ | 20–180°C, 0.5–1.25 MPa H₂ | Furfuryl alcohol | High efficiency |

Synthesis of Dimethoxyphenyl-Containing Moieties within Carbinol Structures

The reduction of an acetophenone (B1666503) derivative, specifically 2,4-dimethoxyacetophenone, to the corresponding alcohol, 1-(2,4-dimethoxyphenyl)ethanol, provides a key intermediate that can be further functionalized. This reduction is a standard transformation in organic synthesis, and numerous methods are available.

Catalytic hydrogenation and transfer hydrogenation are common methods. Asymmetric transfer hydrogenation using iron(II) complexes has been shown to be highly efficient for the reduction of acetophenone. acs.org Similarly, various chiral catalysts, such as oxazaborolidines (CBS catalysts), can be used with borane reagents to achieve high enantioselectivity in the reduction of aromatic ketones. researchgate.net Quinuclidinol-based quaternary ammonium (B1175870) ionic liquids have also been used as catalysts for the reduction of acetophenone with sodium borohydride, achieving high yields under mild conditions. mdpi.com

The table below provides an overview of reduction methods for acetophenone, which are applicable to its dimethoxy derivatives.

Table 2: Catalytic Reduction of Acetophenone Derivatives

| Substrate | Catalyst/Reagent | Reducing Agent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| Acetophenone | [MenQu]Cl (ionic liquid) | NaBH₄ | 25 °C, Ethanol | 1-Phenylethanol | 88.6% |

| Acetophenone | Iron(II) Complex | Isopropanol | 28 °C | 1-Phenylethanol | High activity |

Modern methods focus on greener and more selective approaches. For example, dimethyl carbonate can be used as a methylating agent with an amine base, offering a process that does not require a high-pressure reactor. googleapis.com The O-alkylation of phenols can also be achieved using dimethyl ether (DME) over a solid acid catalyst, such as phosphotungstic acid on γ-Al₂O₃. mdpi.com These methods provide pathways to synthesize precursors like 1,3-dimethoxybenzene, which can then be acylated to form 2,4-dimethoxyacetophenone. google.com The introduction of methoxy groups is influenced by the electronic nature of other substituents on the ring; they are generally electron-donating through resonance but electron-withdrawing inductively. stackexchange.comlibretexts.org

Table 3: Methods for Introducing Methoxy Groups on Aromatic Rings

| Starting Material | Reagent(s) | Key Conditions | Product |

|---|---|---|---|

| Catechol | Dimethyl sulfate (B86663) (DMS), NaOH | Two-step methylation | o-Dimethoxybenzene |

| Phenol | Dimethyl carbonate (DMC), Amine base | Liquid phase, 1 atm | O-methyl phenol |

| Phenol | Dimethyl ether (DME), PTA/γ-Al₂O₃ | 280 °C | Anisole (Methoxybenzene) |

One-Pot and Multicomponent Synthesis Strategies

To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) are highly desirable. nih.govresearchgate.net For the synthesis of this compound, a convergent one-pot strategy would involve the coupling of a 2,4-dimethoxyphenyl nucleophile with 5-methylfurfural.

A plausible and widely used approach is the Grignard reaction. In this scenario, a Grignard reagent, (2,4-dimethoxyphenyl)magnesium bromide, would be prepared in situ from 1-bromo-2,4-dimethoxybenzene and magnesium. Subsequent addition of 5-methylfurfural to this reagent would lead directly to the target carbinol after aqueous workup. The Barbier-Grignard procedure, where the aldehyde and the halide are added simultaneously to magnesium, is an alternative that can be advantageous for reactive halides. google.com

While specific literature for a one-pot synthesis of the exact target molecule is scarce, the principles of MCRs are broadly applicable. For instance, multicomponent reactions are extensively used to generate complex heterocyclic structures in a single step with high atom economy. mdpi.commdpi.com The development of a novel multicomponent reaction that combines the furan precursor, the aromatic precursor, and a coupling agent in a single pot represents a promising area for future research in the synthesis of diarylfurylmethanols.

Reactions at the Carbinol Hydroxyl Group

The secondary alcohol functionality, positioned benzylically to the phenyl ring and allylically to the furan ring, is a primary site for chemical modification. Its reactivity is central to the synthesis of various derivatives.

The oxidation of the carbinol group in aryl furan methanols is a fundamental transformation that yields corresponding ketones (methanones) and can, under more stringent conditions, lead to carboxylic acids. The oxidation of a primary alcohol to a carboxylic acid can be achieved using various strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). libretexts.orglibretexts.org For secondary alcohols such as this compound, oxidation typically terminates at the ketone stage.

The synthesis of related compounds such as (3,4-Dimethoxy-phenyl)-(5-methyl-furan-2-yl)-methanone and (4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone demonstrates the feasibility of this oxidation to the corresponding carbonyl derivative. mdpi.comscbt.com A range of reagents can be employed for this transformation, from chromium-based oxidants to milder, more selective methods. organic-chemistry.org

Further oxidation to a carboxylic acid from this structural class often involves oxidative cleavage of the furan ring. An analogous process is the well-documented oxidation of 5-Hydroxymethylfurfural (HMF), a related furan methanol (B129727). HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA) using catalysts like Co/Mn/Br in the presence of air, a process that proceeds through aldehyde and formylfurancarboxylic acid intermediates. researchgate.netresearchgate.net This suggests that under vigorous oxidative stress, the furan ring in aryl furan methanols is susceptible to degradation and cleavage, ultimately forming dicarboxylic acid structures.

| Starting Material Class | Oxidizing Agent/Catalyst | Primary Product | Reference |

|---|---|---|---|

| Primary Alcohols | Potassium Permanganate (KMnO₄) | Carboxylic Acid | libretexts.org |

| Primary Alcohols | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | libretexts.orgorganic-chemistry.org |

| Aryl Furan Methanols (Secondary) | Standard Oxidizing Agents | Aryl Furan Methanone (Ketone) | mdpi.comscbt.com |

| 5-Hydroxymethylfurfural (HMF) | Aryl-alcohol oxidase (AAO) | 2,5-Furandicarboxylic Acid (FDCA) | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Co/Mn/Br Catalysts with O₂ | 2,5-Diformylfuran (DFF) or FDCA | researchgate.net |

The hydroxyl group of this compound can undergo both etherification and esterification. These reactions are typically acid-catalyzed.

Esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, in a reversible process known as Fischer esterification. chemguide.co.uk The reaction can also be carried out with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.ukorganic-chemistry.org For example, reacting the title methanol with ethanoic acid would yield (2,4-dimethoxyphenyl)(5-methylfuran-2-yl)methyl ethanoate.

Etherification can be achieved by reacting the alcohol with another alcohol under acidic conditions. This pathway is well-documented for the biomass-derived furfuryl alcohol (FA), which reacts with ethanol to produce 2-(ethoxymethyl)furan (B1219279) (EMF). researchgate.netsemanticscholar.org Similarly, this compound could react with an alcohol like methanol or ethanol to form the corresponding methyl or ethyl ether. These reactions often require catalysts like solid acids (e.g., zeolites) or mineral acids and proceed by minimizing competing polymerization side-reactions. researchgate.net

| Reaction Type | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid + Alcohol | Concentrated H₂SO₄ | Ester | chemguide.co.uk |

| Esterification | Acyl Chloride + Alcohol | None (vigorous reaction) | Ester | chemguide.co.uk |

| Esterification | Acid Anhydride + Alcohol | Gentle warming | Ester | chemguide.co.uk |

| Etherification | Furfuryl Alcohol + Ethanol | Acid Catalysts (e.g., HZSM-5) | 2-(ethoxymethyl)furan (EMF) | researchgate.net |

| Reductive Etherification | Furfural + Ethanol | Pd/C | Furfuryl Ethyl Ether (FEE) | mdpi.com |

Transformations Involving the Furan Ring System

The furan ring is an electron-rich diene, making it susceptible to a variety of transformations including photochemical reactions, acid-catalyzed rearrangements, and catalytic hydrogenation.

The photochemistry of furan and its derivatives is complex and can lead to a variety of products. netsci-journal.com Upon direct UV irradiation, furan can rearrange into isomeric forms, potentially through high-energy intermediates like Dewar furan. netsci-journal.com The photolysis of furan derivatives can also result in fragmentation, producing species like carbon monoxide and various C3 hydrocarbons. netsci-journal.com

For more complex aryl furan systems, UV irradiation can induce dimerization and other structural changes. For instance, the photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one in aerated solutions leads to the formation of dimeric photoproducts. rsc.orgresearchgate.net It has also been shown that UV-C light can induce the formation of furan in sugar-containing solutions, a process that is believed to occur via a free-radical mechanism and can be suppressed by antioxidants. nih.gov This suggests that aryl furan methanols could undergo UV-induced degradation through radical pathways, potentially leading to cleavage or alteration of the furan ring.

Aryl furan methanols are highly sensitive to acidic conditions, which can initiate a cascade of condensation and polymerization reactions. The process begins with the protonation of the furan ring, typically at the Cα position adjacent to the oxygen atom. researchgate.netscite.ai This forms a stabilized carbocation intermediate, which is highly electrophilic.

This reactive intermediate can then attack another furan molecule, leading to dimerization and oligomerization. This is the fundamental mechanism behind the well-studied acid-catalyzed polymerization of furfuryl alcohol (FA) into poly(furfuryl alcohol) (PFA), a dark, cross-linked resin. nih.govresearchgate.net The polymerization process is complex, involving the formation of methylene (B1212753) bridges between furan units. nih.gov

In addition to polymerization, strong acid can catalyze the irreversible ring-opening of the furan moiety. researchgate.netscite.ainih.gov The choice of solvent can significantly influence the reaction outcome; for instance, conducting the reaction in an alcohol like methanol can suppress furan polymerization by stabilizing reactive intermediates. rsc.org

Catalytic hydrogenation of aryl furan methanols can proceed via two primary, competing pathways, with the outcome largely determined by the catalyst and reaction conditions. nih.govresearchgate.net

Furan Ring Saturation: This pathway involves the hydrogenation of the double bonds within the furan ring to produce a more stable, saturated tetrahydrofuran (B95107) derivative. For example, the hydrogenation of furfural can lead to 2-methyltetrahydrofuran (B130290). nih.gov This process preserves the cyclic ether structure. Density functional theory (DFT) studies on furan hydrogenation on a Pd(111) surface show that tetrahydrofuran (THF) is formed via sequential hydrogenation of the ring's carbon atoms. researchgate.net

Hydrogenolysis and Ring-Opening: This pathway involves the cleavage of a C-O bond within the furan ring, leading to the formation of linear, aliphatic compounds. nih.gov This is a key strategy for converting biomass-derived furanics into valuable aliphatic diols and triols. nih.gov The selectivity towards ring-opening is highly dependent on the catalyst; for example, Pt-Fe bimetallic catalysts have shown high selectivity for cleaving the Csp²–O bond to produce aliphatic alcohols. nih.gov The reaction often proceeds through the formation of a hydride that attacks a carbon atom of the C-O bond, initiating the ring cleavage. nih.gov

The hydrogenation of furfural, a closely related compound, over various catalysts can yield furfuryl alcohol, 2-methylfuran (from hydrogenolysis of the C-OH bond), or 2-methyltetrahydrofuran (from ring saturation), illustrating the different potential outcomes. researchgate.netmdpi.combham.ac.uk

| Starting Material | Catalyst | Primary Pathway | Major Product(s) | Reference |

|---|---|---|---|---|

| Furan | Pd(111) | Ring Saturation | Tetrahydrofuran (THF) | researchgate.net |

| Furanic Compounds | Pt-Fe/LDH | Hydrogenolysis (Ring-Opening) | Aliphatic Diols/Triols | nih.gov |

| Furfural | Cu-Pd | Hydrogenolysis & Ring Saturation | 2-Methylfuran (2-MF), 2-Methyltetrahydrofuran (2-MTHF) | nih.gov |

| Furfural | Fe/Mg/O | Hydrogenation/Hydrogenolysis | 2-Methylfuran (MFU) | mdpi.com |

| 4-(2-Furyl)-3-buten-2-one | Rhenium (Re) | Hydrogenation & Rearrangement | Cyclopentanone derivatives | nih.gov |

Decyclization Reactions

The furan ring, while aromatic, is susceptible to decyclization or ring-opening reactions under specific, typically acidic, conditions. This reactivity stems from the lower delocalization energy of furan compared to benzene, making it more prone to reactions that disrupt its aromaticity. For aryl furan methanols such as this compound, acid-catalyzed decyclization represents a significant reaction pathway that competes with other processes like rearrangement and substitution.

The generally accepted mechanism for the acid-catalyzed ring-opening of furans involves several key steps. The reaction is initiated by the protonation of the furan ring, which preferentially occurs at the α-carbon (C2 or C5 position) due to the greater stability of the resulting cation. researchgate.netresearchgate.net This initial step is often rate-limiting. researchgate.net For a 2,5-disubstituted furan, protonation at C2 disrupts the aromatic system and generates a reactive oxonium ion intermediate. This intermediate is then attacked by a nucleophile, typically water or an alcohol from the solvent, leading to the formation of a 2,5-dihydrofuran-2-ol (B3051577) derivative. researchgate.net Subsequent protonation of the endocyclic oxygen atom facilitates the cleavage of the C-O bond, ultimately opening the ring to form a 1,4-enedione or its tautomer. researchgate.net

The substituents on the furan ring profoundly influence the rate and outcome of these reactions. rsc.org Electron-donating groups, such as the methyl group at the C5 position in the title compound, can enhance the basicity of the ring and stabilize the protonated intermediates, potentially accelerating the reaction. Conversely, the bulky (2,4-dimethoxyphenyl)methanol substituent at the C2 position can introduce steric hindrance and electronic effects that modulate the reaction pathway. Studies on related biomass-derived furans have shown that the nature of the side chain dictates the product distribution, with some substrates yielding a single ring-opened product while others lead to complex mixtures. rsc.orgresearchgate.net

| Catalyst/Conditions | Substrate Type | Typical Products | Reference |

| Dilute HCl, 80 °C | 4-(5-methyl-2-furyl)-2-butanone | Octane-2,5-dione (single product) | rsc.org |

| Dilute HCl, 80 °C | 4-(2-furanyl)-2-butanone | Multiple ring-opened products | rsc.org |

| Aqueous Perchloric Acid | 2,5-dimethylfuran | Hexane-2,5-dione | researchgate.net |

| Brønsted Acids (general) | Substituted Furans | 1,4-Dicarbonyl compounds | researchgate.net |

Rearrangement Processes in Aryl Furyl Carbinol Systems

Carbocation-Mediated Rearrangements

One of the most significant reactions of 2-furylcarbinols, including this compound, is the acid-catalyzed rearrangement to form 4-hydroxycyclopentenone derivatives, famously known as the Piancatelli rearrangement. wikipedia.orgnih.gov This process is a powerful tool in organic synthesis, enabling the construction of functionalized five-membered rings from readily available furan precursors. nih.govescholarship.org

The rearrangement is initiated by the protonation of the carbinol's hydroxyl group by a Brønsted or Lewis acid, followed by the elimination of a water molecule. This generates a highly stabilized carbocation intermediate. The stability of this cation is crucial; in the case of the title compound, the positive charge is delocalized over the adjacent 2,4-dimethoxyphenyl ring and the 5-methylfuran ring. This stabilized carbocation is a key branch point for various reactions.

The mechanistic pathway of the Piancatelli rearrangement proceeds from this carbocation. A water molecule acts as a nucleophile, attacking the activated furan ring at the C5 position. rsc.org This is followed by a ring-opening of the resulting hemiacetal-like intermediate to form a pentadienylic cation. rsc.org This cation then undergoes a stereoselective 4π-conrotatory electrocyclization, analogous to the Nazarov cyclization, to form the cyclopentenone ring system. wikipedia.orgnih.gov The final step is the tautomerization to yield the stable 4-hydroxycyclopentenone product, which typically possesses a trans relationship between the substituents at the C4 and C5 positions. rsc.org

The reactivity of the substrate is highly dependent on its substituents. Substrates with a 5-methyl group, such as the title compound, are known to be more reactive and can undergo rearrangement under milder conditions, which helps to prevent the formation of side products. wikipedia.orgnih.gov In contrast, alkyl groups on the carbinol carbon can stabilize the starting material, making dehydration more difficult and leading to longer reaction times and potentially lower yields. nih.gov

| Substrate Feature | Effect on Piancatelli Rearrangement | Rationale | Reference |

| 5-Alkyl group (e.g., -CH₃) | Increased reactivity, milder conditions | Stabilizes cationic intermediates | wikipedia.orgnih.gov |

| Alkyl group on carbinol carbon | Decreased reactivity, longer reaction times | Stabilizes starting material, hinders dehydration | nih.gov |

| Use of anilines as nucleophiles | Forms 4-aminocyclopentenones (aza-Piancatelli) | Trapping of the cation by a nitrogen nucleophile | escholarship.orgscispace.com |

| Use of alcohols as nucleophiles | Forms 4-alkoxycyclopentenones (oxa-Piancatelli) | Trapping of the cation by an oxygen nucleophile | escholarship.orgrsc.org |

Mechanochemical Activation and Bond Scission Phenomena

Mechanochemistry explores how mechanical force can be used to induce chemical transformations and break covalent bonds. In the context of furan systems, this field has primarily focused on the activation of mechanophores—specific molecular units that are designed to undergo a predictable chemical reaction upon experiencing mechanical stress. A prominent example involves the retro-Diels-Alder reaction of furan-maleimide adducts. rsc.orgrsc.orgnih.gov

When these adducts are incorporated into a polymer chain, the application of an external force, such as through ultrasonication in solution, can stretch the polymer and focus stress onto the mechanophore. rsc.orgnih.gov This applied force lowers the activation energy for the retro-Diels-Alder reaction, leading to the scission of the C-C bonds formed during the initial cycloaddition. rsc.org This process results in the regeneration of the furan and maleimide (B117702) components. rsc.org

Research has shown that the efficiency of this bond scission is sensitive to the stereochemistry of the adduct. For instance, the endo isomer of furan-maleimide adducts has been found to be more mechanically labile than the corresponding exo isomer. rsc.orgrsc.org Computational studies suggest this difference arises from a more efficient coupling of the mechanical force to the reaction coordinate in the endo geometry. nih.gov This phenomenon, while not a direct reaction of aryl furan methanols themselves, demonstrates a fundamental reactivity of the furan motif—its ability to participate in reversible cycloadditions that can be manipulated by mechanical force. This principle could potentially be extended to design materials where the release of a furan-containing molecule, such as an aryl furan methanol derivative, is triggered mechanically.

| Mechanophore System | Activation Method | Transformation | Key Finding | Reference |

| Furan-Maleimide Adduct | Polymer Sonication | Retro-Diels-Alder Reaction | Endo isomer is more mechanically labile than exo | rsc.orgrsc.org |

| Anthracene-Maleimide vs. Furan-Maleimide | Competitive Sonication | Retro-Diels-Alder Reaction | Furan-maleimide adduct is significantly more reactive | nih.govnih.gov |

| Oxanorbornane-triazoline Adduct | Polymer Sonication | Double Retro-[4+2][3+2] Cycloaddition | Force-promoted release of a furan molecule | acs.org |

Peroxide and Hydroxyl Group Rearrangements (e.g., Criegee, Hock)

Peroxide rearrangements are fundamental reactions in organic chemistry, often involving the migration of a group to an electron-deficient oxygen atom. The Criegee and Hock rearrangements are classic examples of such processes. While there are no direct, widely cited examples of these specific named rearrangements starting from aryl furan methanols, their mechanistic principles can be considered in the context of potential oxidation pathways of these molecules.

The Criegee rearrangement involves the transformation of peroxy esters or related species, where an R group migrates from a carbon to an adjacent oxygen atom. It is most famously associated with the ozonolysis of alkenes, where a primary ozonide rearranges to a Criegee intermediate (carbonyl oxide).

The Hock rearrangement describes the acid-catalyzed cleavage of allylic or benzylic hydroperoxides. The mechanism involves protonation of the hydroperoxide, elimination of water to form a carbocation, followed by rearrangement to produce a carbonyl compound and an alcohol.

For a molecule like this compound, a hypothetical pathway involving a Hock-type rearrangement would first require its conversion to the corresponding hydroperoxide, (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methyl hydroperoxide. Acid catalysis could then promote rearrangement. However, the furan ring itself is also susceptible to oxidation, often forming endoperoxide intermediates which can undergo further transformations. researchgate.net The oxidation of furan derivatives can be complex, with reaction pathways leading to rearrangements and tautomeric transformations that can yield various products, including maleic anhydride derivatives. researchgate.net The interplay between the reactivity of the benzylic hydroperoxide and the furan ring would dictate the ultimate outcome in such an oxidative system.

| Rearrangement | Starting Substrate Class | Key Mechanistic Step | Typical Products | Reference |

| Criegee | Peroxy esters, Ozonides | R-group migration from C to O | Carbonyls, Esters | nih.gov |

| Hock | Cumene-type Hydroperoxides | Cleavage of O-O bond, carbocation formation | Phenols, Ketones | nih.gov |

| Baeyer-Villiger | Ketones (with peroxy acid) | Migration of R group to peroxy oxygen | Esters, Lactones | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions

The dual presence of an electron-rich furan ring and a highly activated dimethoxybenzene ring, combined with a benzylic alcohol functionality, makes this compound a versatile substrate for both electrophilic and nucleophilic substitution reactions.

Nucleophilic Substitution: The benzylic hydroxyl group is a prime site for nucleophilic substitution, proceeding readily through an S_N1-type mechanism. The reaction is facilitated by the remarkable stability of the carbocation formed upon protonation and loss of water. This cation is stabilized by resonance contributions from both the 2,4-dimethoxyphenyl group and the 5-methylfuran ring. Consequently, this substrate reacts readily with a variety of nucleophiles under acidic conditions. For example, treatment with strong Brønsted acids like HBr or HI can rapidly and efficiently replace the hydroxyl group with a halide. rsc.org The use of microflow reactors for such reactions has been shown to be effective in suppressing undesired side reactions, such as dimerization, which can occur due to the high reactivity of the intermediate carbocation. rsc.org

Electrophilic Substitution: Both the furan and the dimethoxybenzene rings are highly activated towards electrophilic aromatic substitution. The furan ring is generally more reactive than benzene, and electrophilic attack typically occurs at the C5 position (or C2 if C5 is blocked). pharmaguideline.com In the title compound, the C5 position is occupied by a methyl group. The remaining C3 and C4 positions are available, though substitution at C3 might be sterically hindered.

Simultaneously, the 2,4-dimethoxyphenyl ring is strongly activated by the two methoxy groups, which are ortho, para-directing. The positions ortho and para to these groups (C3, C5, and C6) are all potential sites for electrophilic attack. The outcome of an electrophilic substitution reaction would therefore depend on the specific electrophile, reaction conditions, and the relative activating ability of the two aromatic systems, likely resulting in a mixture of products unless conditions are carefully controlled. Standard electrophilic reactions such as nitration, halogenation, and sulfonation are all possible on these aromatic cores, though the acid-sensitivity of the furan ring requires the use of mild conditions. pharmaguideline.com

| Reaction Type | Reagent/Conditions | Site of Reaction | Product Type | Reference |

| Nucleophilic Substitution | HBr or HI (Brønsted acid) | Benzylic Carbon | (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methyl halide | rsc.org |

| Nucleophilic Substitution | Alcohols (in acid) | Benzylic Carbon | Ether | nih.gov |

| Electrophilic Substitution | Acetyl nitrate (B79036) (mild) | Furan or Aryl Ring | Nitro-substituted derivative | pharmaguideline.com |

| Electrophilic Substitution | Pyridine-SO₃ complex | Furan or Aryl Ring | Sulfonated derivative | pharmaguideline.com |

| Electrophilic Substitution | NBS or NCS | Furan or Aryl Ring | Halogenated derivative | pharmaguideline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electronic environment, including shielding and deshielding effects from adjacent functional groups.

The dimethoxyphenyl ring protons are expected to appear in the aromatic region (typically δ 6.0-8.0 ppm). The substitution pattern creates a specific splitting pattern. The proton at the C3 position, ortho to two methoxy groups, would be significantly shielded, while the C5 and C6 protons would have distinct chemical shifts due to their positions relative to the electron-donating methoxy groups and the carbinol substituent.

The furan ring protons also resonate in a characteristic region. The methyl group at the C5 position of the furan ring simplifies the spectrum, leaving two protons on the ring at the C3 and C4 positions, which typically appear as doublets. chemicalbook.com The carbinol proton (-CH(OH)-) is a singlet and is expected to appear in the range of δ 5.5-6.0 ppm, deshielded by the adjacent oxygen atom and the two aromatic ring systems. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. The two methoxy groups (-OCH₃) on the phenyl ring are expected to appear as sharp singlets further upfield, typically around δ 3.7-3.9 ppm. vulcanchem.com The methyl group on the furan ring will also produce a singlet, but at a higher field (around δ 2.2-2.3 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Furan-CH₃ | 2.2 - 2.3 | Singlet |

| -OCH₃ | 3.7 - 3.9 | Two Singlets |

| -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet |

| Carbinol CH | 5.7 - 5.9 | Singlet |

| Furan H3 & H4 | 5.9 - 6.2 | Two Doublets |

| Phenyl H3, H5, H6 | 6.4 - 7.3 | Multiplet/Distinct Signals |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line.

The spectrum for this compound would show distinct signals for each of the 14 carbon atoms. The carbons of the 2,4-dimethoxyphenyl ring would appear in the aromatic region (δ 100-160 ppm). The carbons bearing the methoxy groups (C2 and C4) would be the most deshielded, appearing furthest downfield in this region. The methoxy carbons themselves are expected around δ 55-56 ppm. vulcanchem.com

The carbons of the 5-methylfuran ring also have characteristic shifts. The carbon attached to the carbinol group (C2) and the carbon with the methyl group (C5) are typically found further downfield (δ 150-155 ppm) compared to the other two furan carbons (C3 and C4), which are expected around δ 106-110 ppm. chemicalbook.com The carbinol carbon (-CH(OH)-) signal is anticipated in the δ 65-75 ppm range. The methyl carbon on the furan ring will be the most upfield signal, typically appearing around δ 13-14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan-CH₃ | 13 - 14 |

| -OCH₃ | 55 - 56 |

| Carbinol CH | 65 - 75 |

| Phenyl C3, C5, C6 | 98 - 130 |

| Furan C3, C4 | 106 - 110 |

| Phenyl C1 | ~120 |

| Furan C2, C5 | 150 - 158 |

| Phenyl C2, C4 | 158 - 162 |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. vscht.cz The broadness is due to hydrogen bonding. A strong absorption band corresponding to the C-O stretching of the alcohol is expected in the 1000-1200 cm⁻¹ region. The two methoxy ether groups will also show characteristic C-O stretching bands, typically strong and found between 1200-1260 cm⁻¹ (asymmetric stretch) and at about 1020-1080 cm⁻¹ (symmetric stretch). libretexts.org

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). lumenlearning.com The C=C stretching vibrations within the phenyl and furan rings will give rise to multiple sharp bands in the 1450-1620 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic/Furan C=C | C=C Stretch | 1450 - 1620 | Medium to Strong, Sharp |

| Ether (-OCH₃) | C-O Stretch | 1200 - 1260 | Strong |

| Alcohol (C-OH) | C-O Stretch | 1000 - 1200 | Strong |

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The parts of a molecule that absorb light are known as chromophores. youtube.com

The primary chromophores in this compound are the 2,4-dimethoxyphenyl system and the 5-methylfuran-2-yl system. Both aromatic rings contain conjugated π-electron systems, which are responsible for strong π → π* transitions. The presence of auxochromes—substituents with non-bonding electrons like the hydroxyl (-OH) and methoxy (-OCH₃) groups—can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). These auxochromes extend the conjugation of the system by donating their lone-pair electrons to the aromatic rings. The electronic excitation spectrum is expected to be dominated by transitions within these π systems. researchgate.net One would anticipate strong absorption bands in the UV region, likely between 220 nm and 300 nm.

Table 4: Chromophores and Expected UV-Vis Absorption

| Chromophore/Auxochrome | Electronic Transition | Expected λₘₐₓ Region (nm) |

| 2,4-Dimethoxyphenyl ring | π → π | 220 - 290 |

| 5-Methylfuran ring | π → π | 220 - 280 |

| -OH, -OCH₃ groups | n → π* | Longer wavelength, lower intensity |

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (molecular formula C₁₄H₁₆O₄), the molecular weight is 248.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 248.

The fragmentation pattern provides valuable structural clues. The molecular ion of an alcohol is often weak or absent. libretexts.org A common fragmentation pathway is the loss of a water molecule, leading to an [M-18]⁺ peak at m/z = 230. The most significant fragmentation is often the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage), which is also a benzylic/furfuryl position. This would lead to two primary fragment ions:

Cleavage yielding the 2,4-dimethoxyphenyl cation, which would then likely rearrange. A more stable fragment would be the [M - C₆H₇O]⁺ ion corresponding to the loss of the 5-methylfuran moiety, giving a peak at m/z = 151, representing the [(2,4-CH₃O)₂C₆H₃CHOH]⁺ fragment.

Cleavage yielding the 5-methylfuran-2-ylmethyl cation ([C₆H₇O]⁺), resulting in a peak at m/z = 95. nist.gov

Further fragmentation of the dimethoxyphenyl-containing ion could involve the loss of methyl radicals (·CH₃) from the methoxy groups, leading to peaks at m/z = 136, or the loss of formaldehyde (B43269) (CH₂O), leading to a peak at m/z = 121.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 248 | [C₁₄H₁₆O₄]⁺ | Molecular Ion (M⁺) |

| 230 | [C₁₄H₁₄O₃]⁺ | Loss of H₂O from M⁺ |

| 151 | [C₉H₁₁O₂]⁺ | α-cleavage, loss of 5-methylfuryl radical |

| 136 | [C₈H₈O₂]⁺ | Loss of ·CH₃ from m/z 151 |

| 121 | [C₇H₅O₂]⁺ | Loss of CH₂O from m/z 151 |

| 95 | [C₆H₇O]⁺ | α-cleavage, loss of 2,4-dimethoxyphenyl radical |

Computational and Theoretical Investigations of Aryl Furyl Carbinols

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of furan (B31954) derivatives. uobaghdad.edu.iqresearchgate.net DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol, DFT can be used to predict bond lengths, bond angles, and dihedral angles, which collectively define its molecular geometry. The conformational landscape of similar molecules, such as furfuryl alcohol, has been explored using DFT, revealing the existence of multiple stable conformers. dtu.dkresearchgate.net These studies often employ basis sets like B3LYP/6-311++G to ensure accuracy. uobaghdad.edu.iq

Natural Bond Orbital (NBO) analysis, a technique often used in conjunction with DFT, can further elucidate the electronic structure by describing charge delocalization and intramolecular interactions. researchgate.net For aryl furyl carbinols, NBO analysis can reveal hyperconjugative interactions and the nature of the bonding between the aryl, furan, and carbinol moieties.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Aryl Furyl Carbinol

| Parameter | Value |

| C-O (furan ring) Bond Length | 1.37 Å |

| C=C (furan ring) Bond Length | 1.35 Å |

| C-C (aryl-carbinol) Bond Length | 1.52 Å |

| C-O (carbinol) Bond Length | 1.43 Å |

| Dihedral Angle (Aryl-Carbinol-Furan) | 65° |

Theoretical Investigations of Reaction Mechanisms and Energy Barriers

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Theoretical investigations, primarily using DFT, are a powerful means to map out reaction pathways and determine the energy barriers associated with them. For reactions involving aryl furyl carbinols, such as the Piancatelli rearrangement or various cyclization reactions, computational studies can identify transition states and intermediates. acs.orgnih.gov

The energy of the transition state relative to the reactants determines the activation energy of a reaction, which in turn governs the reaction rate. By calculating the energies of all species along a proposed reaction coordinate, a potential energy surface can be constructed. This surface provides a comprehensive view of the reaction mechanism, including the feasibility of different pathways. For instance, in the conversion of 2-furylcarbinols, theoretical calculations can elucidate the role of Lewis acid catalysts in promoting the reaction and explain the observed stereoselectivity. nih.gov

Computational studies on related systems, such as the cyanomethylation of aryl alkynoates, have demonstrated the ability of DFT to elucidate complex reaction mechanisms involving radical intermediates and multiple steps. rsc.org These approaches can be applied to investigate the reactivity of this compound in various chemical transformations, providing insights into the stability of potential intermediates and the energetic favorability of different reaction channels.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents. DFT calculations are an effective way to determine the HOMO and LUMO energies and visualize their shapes. researchgate.netresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich furan and dimethoxyphenyl rings, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO would represent the regions of the molecule that are most likely to accept electrons, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. malayajournal.org

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electronegativity. ekb.eg These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in different chemical environments. The Fukui function, another reactivity descriptor derived from DFT, can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. ekb.eg

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for an Aryl Furyl Carbinol

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Chemical Potential (μ) | -3.5 |

| Hardness (η) | 2.3 |

| Softness (S) | 0.43 |

| Electronegativity (χ) | 3.5 |

Note: These values are representative for a generic aryl furyl carbinol and are intended to illustrate the types of data obtained from DFT calculations. The specific values for this compound would depend on the specific computational methodology employed.

Computational Modeling for Catalytic Processes

Many of the synthetic routes to produce and modify aryl furyl carbinols rely on catalysis. nih.gov Computational modeling has become an integral part of catalyst design and optimization, providing a molecular-level understanding of catalytic cycles. rsc.org DFT calculations can be used to model the interaction of this compound or its precursors with a catalyst, elucidating the mechanism of catalytic action.

For example, in palladium-catalyzed cross-coupling reactions to synthesize aryl furans, computational modeling can help to understand the role of the palladium catalyst in the reaction mechanism. mdpi.com It can be used to study the energies of intermediates in the catalytic cycle, such as oxidative addition and reductive elimination complexes, and to rationalize the observed product distribution. Similarly, for acid-catalyzed reactions, computational models can probe the interaction of the carbinol with the acid catalyst, explaining how the catalyst facilitates the reaction.

Theoretical studies on the conversion of furfural (B47365) on palladium surfaces have demonstrated the utility of DFT in understanding heterogeneous catalysis. osti.gov These studies provide insights into adsorption energies and reaction pathways on the catalyst surface. Such computational approaches can be extended to model the catalytic transformations of more complex molecules like this compound, aiding in the development of more efficient and selective catalytic systems.

Strategic Applications and Functionalization of 2,4 Dimethoxyphenyl 5 Methylfuran 2 Yl Methanol As a Precursor

Building Block in Complex Chemical Synthesis

The inherent reactivity of the furan (B31954) nucleus, coupled with the additional functional groups, positions (2,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol as a key starting material for the synthesis of intricate molecular architectures.

Intermediate for Natural Product Synthesis

The furan scaffold is a prevalent motif in a wide array of biologically active natural products. ijabbr.comresearchgate.netresearchgate.net Compounds containing a furan ring exhibit diverse pharmacological properties, making them attractive targets for synthetic chemists. mdpi.com The utility of functionalized furans as versatile synthons is well-documented, as they can serve as precursors to various carbocyclic and heterocyclic systems through reactions that leverage the diene character of the furan ring or involve its cleavage. acs.org

This compound can be envisioned as a crucial intermediate in the synthesis of complex natural products. The hydroxyl group can be used to introduce other functionalities or to connect the molecule to other fragments. The furan ring itself can undergo a variety of transformations, including cycloaddition reactions (such as the Diels-Alder reaction), electrophilic substitution, and ring-opening or rearrangement reactions to construct more complex frameworks. acs.orgnih.gov The synthesis of various furan-containing natural products often relies on the strategic functionalization of simpler furan precursors. mdpi.com

Table 1: Examples of Furan-Containing Natural Product Classes and the Potential Role of the Precursor

| Natural Product Class | Core Structure | Potential Application of this compound |

| Furanosesquiterpenoids | Furan ring attached to a terpene backbone | Could serve as a building block for the aromatic portion of the molecule. |

| Furanocoumarins | Furan ring fused to a coumarin (B35378) | The furan moiety could be elaborated to form the coumarin system. |

| Polyketides | Often contain tetrahydrofuran (B95107) or furan rings | Can be a starting point for the synthesis of specific subunits. mdpi.com |

| Alkaloids | May incorporate a furan ring within a nitrogen-containing framework | The precursor could be integrated into a larger alkaloid structure. |

Precursor for Advanced Heterocyclic Scaffolds

The furan ring is a valuable starting point for the synthesis of other heterocyclic systems due to its unique reactivity. ijabbr.comacs.org It can be converted into pyridines, pyridazines, thiophenes, and pyrroles, which are all important scaffolds in medicinal chemistry and materials science. pharmaguideline.com The transformation often involves ring-opening followed by recyclization with an appropriate heteroatom source.

The subject compound, this compound, is a prime candidate for such transformations. The substituents on the furan and phenyl rings can influence the outcome of these reactions and become integral parts of the final heterocyclic scaffold. For instance, multicomponent reactions involving furan-based electrophiles have been developed to generate stable pyrrole (B145914) heterocycles. bohrium.com The development of metal-catalyzed synthesis methods has further expanded the toolbox for creating polyfunctionalized furan-based scaffolds. researchgate.net

Role in Polymer Chemistry and Advanced Materials Science

Bio-based furanic compounds are increasingly recognized as sustainable alternatives to petroleum-derived monomers for the production of high-performance polymers. google.comrsc.org The rigidity of the furan ring can impart excellent thermal and mechanical properties to the resulting polymers.

Monomer for Furan-Derived Polymerization Processes

Furan-based compounds, particularly those with hydroxyl groups like furfuryl alcohol, are well-known monomers for the production of furan resins through acid-catalyzed polycondensation. wikipedia.org this compound, with its secondary alcohol functionality, can potentially act as a monomer or co-monomer in similar polymerization reactions. The bulky dimethoxyphenyl substituent would likely influence the polymer's properties, potentially increasing its thermal stability and altering its solubility characteristics.

Furthermore, the hydroxyl group can be modified, for example, by converting it to an acrylate (B77674) or an epoxy group, to create novel furan-based monomers suitable for different types of polymerization, such as free-radical or ring-opening polymerization. nih.govacs.org The synthesis of furan-based diepoxy monomers is an area of active research for creating bio-based alternatives to conventional epoxy resins. researchgate.net

Precursor for Specialty Resins and Composites

Furan resins are known for their excellent thermal stability, chemical resistance (especially to strong acids and bases), and low flammability. wikipedia.org They are often used as binders, for example, in foundry sand castings. The incorporation of this compound into a furan resin formulation could lead to specialty resins with enhanced properties. The dimethoxyphenyl group might improve the resin's performance at high temperatures and its resistance to chemical attack.

Moreover, furan-based monomers are being explored for the creation of advanced composites. acs.org The subject compound could be used to synthesize a resin matrix for fiber-reinforced composites, where its aromatic nature could contribute to good interfacial adhesion with reinforcing fibers. Furan-based epoxy resins, for instance, are being investigated for high-temperature applications due to the high char yield imparted by the furan moiety. digitellinc.com

Table 2: Potential Properties of Polymers and Resins Derived from this compound

| Polymer/Resin Type | Potential Monomer Functionality | Expected Influence of this compound | Key Properties |

| Furan Resin | Polycondensation via hydroxyl group | Increased thermal stability, altered solubility, potential for higher char yield. | High-temperature resistance, chemical inertness. |

| Epoxy Resin | Glycidylation of the hydroxyl group | Enhanced thermal and mechanical properties, bio-based alternative to Bisphenol A. | Good dimensional stability, high tensile strength. digitellinc.com |

| Polyester | Esterification with a diacid | Increased rigidity and glass transition temperature due to aromatic rings. | Potential for high performance applications. google.com |

| Polyurethane | Reaction of the hydroxyl group with an isocyanate | Introduction of rigid furan and phenyl groups into the polymer backbone. | Enhanced mechanical strength and thermal stability. nih.gov |

Building Blocks for Smart Materials

The unique chemistry of the furan ring, particularly its ability to participate in reversible Diels-Alder reactions, makes it an excellent building block for smart materials, such as self-healing polymers and memory materials. google.com This reversible covalent chemistry allows for the creation of cross-linked networks that can be broken and reformed upon external stimuli like heat.

This compound could be functionalized with a dienophile (e.g., a maleimide (B117702) group) to create a monomer capable of undergoing reversible Diels-Alder reactions. Polymers made from such monomers could exhibit self-healing properties. The specific substituents on the furan and phenyl rings could be used to tune the kinetics and thermodynamics of the Diels-Alder/retro-Diels-Alder reaction, allowing for precise control over the material's responsive behavior.

Mechanophore Development for Controlled Molecular Release

The structure of this compound is ideally suited for application in the field of polymer mechanochemistry, specifically in the design of mechanophores for the controlled release of molecules. Mechanophores are molecular units that are sensitive to mechanical force and can trigger a chemical reaction when stretched or compressed within a polymer chain. nih.gov A highly effective and modular mechanophore platform has been developed based on masked 2-furylcarbinol derivatives that decompose and release a covalently attached molecular payload upon mechanical activation. acs.orgnih.gov

The general mechanism involves a force-triggered retro-[4+2] cycloaddition (retro-Diels-Alder) reaction of a furan-maleimide adduct embedded within a polymer. rsc.org This reaction unmasks, or liberates, an unstable 2-furylcarbinol derivative which then spontaneously decomposes under mild conditions to release its cargo. nih.govnih.gov this compound represents the core structure of the active, unmasked release-enabling molecule. The rate of this decomposition and subsequent molecular release is highly dependent on the electronic and steric properties of the substituents on both the furan ring and the carbinol carbon. nih.gov

Research has established key structure-property relationships for the reactivity of these 2-furylcarbinol derivatives, which allow for the tuning of release kinetics over several orders of magnitude. acs.org The presence of electron-donating groups on the furan ring and the aryl group attached to the carbinol carbon can stabilize the transient furfuryl cation intermediate, thereby lowering the activation barrier for fragmentation and accelerating the release of a payload. nih.govrsc.org In the case of this compound:

The 5-methyl group on the furan ring acts as an electron-donating group, which enhances the rate of decomposition compared to an unsubstituted furan.

The 2,4-dimethoxyphenyl group is strongly electron-donating due to the two methoxy (B1213986) substituents, which would significantly stabilize the carbocation intermediate formed during fragmentation, leading to rapid payload release.

This modularity allows the 2-furylcarbinol scaffold to be adapted for the efficient, ultrasound-induced release of a wide variety of functional cargo, including molecules with alcohol, phenol, amine, and carboxylic acid groups. nih.govnih.gov The design can also be leveraged as a mechanical trigger for the depolymerization of self-immolative polymers, creating a system for signal amplification where a single mechanical event can generate many reporter molecules. morressier.com

| Substituent on Furan/Carbinol | Electronic Effect | Impact on Fragmentation Barrier | Effect on Release Rate | Reference |

|---|---|---|---|---|

| Electron-Donating Group (e.g., -CH₃, -OPh) on Furan | Donates electron density | Lowers | Increases | nih.govacs.org |

| Electron-Withdrawing Group on Furan | Withdraws electron density | Raises | Decreases | nih.gov |

| Electron-Donating Group (e.g., -OCH₃) on Aryl Substituent | Donates electron density | Lowers | Increases | nih.gov |

| α-Methyl Substituent on Carbinol Carbon | Stabilizes carbocation | Dramatically Lowers | Significantly Increases | nih.govacs.org |

Substrate or Ligand in Catalytic Systems Research

While direct research into this compound as a ligand or substrate in catalysis is not extensively documented, its constituent functional groups—a secondary benzylic-like alcohol and a furan ring—are well-known participants in a variety of catalytic transformations. The field of biomass valorization extensively studies the catalytic upgrading of furfuryl alcohols, which are structurally related to the subject compound. nih.govacs.orgnih.gov

As a substrate, this compound could be utilized in several catalytic pathways:

Alcoholysis and Etherification: The carbinol group can undergo acid-catalyzed reactions with other alcohols to form ethers. Common metal salts, particularly transition metal chlorides like CuCl₂, have proven effective in catalyzing the alcoholysis of furfuryl alcohol to produce valuable chemicals like butyl levulinate. mdpi.comresearchgate.net

Hydrogenation/Hydrogenolysis: The furan ring and the alcohol group are susceptible to hydrogenation. Non-noble metal catalysts (e.g., based on Cu, Co, Ni) are actively researched for the selective hydrogenation of the carbonyl group in furfural (B47365) to furfuryl alcohol. nih.govnih.gov Further hydrogenation can lead to saturation of the furan ring, yielding tetrahydrofuran derivatives, or hydrogenolysis of the C-O bonds.

Carbonylation: The alcohol function can be a substrate for carbonylation reactions. Palladium-catalyzed processes have been developed for the alkoxycarbonylation of furfuryl alcohol to produce furfuryl acetates, offering a sustainable alternative to other industrial methods. unive.it

The 2,4-dimethoxyphenyl and 5-methylfuran moieties would influence the reactivity and selectivity in these transformations. The electron-rich nature of both rings could impact catalyst coordination and the stability of reaction intermediates. For instance, in reactions involving carbocation formation at the benzylic position, the strong donating effect of the dimethoxyphenyl group would facilitate the reaction.

Furthermore, diaryl methanol (B129727) structures can serve as precursors to ligands for asymmetric catalysis. For example, enantiopure (thiolan-2-yl)diphenylmethanol has been synthesized and applied in asymmetric, catalytic sulfur ylide-mediated epoxidation, demonstrating the utility of such carbinol frameworks in developing chiral ligands. nih.gov

| Reaction Type | Catalyst System Example | Product Type | Reference |

|---|---|---|---|

| Alcoholysis | Transition Metal Chlorides (e.g., CuCl₂, FeCl₃) | Levulinate Esters | mdpi.comresearchgate.net |

| Hydrogenation | Cu-based catalysts (e.g., Cu/C, Cu-Co) | Tetrahydrofurfuryl Alcohols | nih.gov |

| Transfer Hydrogenation | Zr-SBA-15 (with 2-propanol) | Furfuryl Alcohol (from Xylose) | acs.orgacs.org |

| Alkoxycarbonylation | Homogeneous Palladium Catalyst | Furfuryl Acetates | unive.it |

Precursor for Advanced Functional Molecules and Dyes

The molecular architecture of this compound makes it an attractive starting material for the synthesis of complex functional molecules, particularly dyes. Its structure is analogous to the diarylcarbinol intermediates used in the synthesis of triarylmethane dyes, a large and commercially significant class of intensely colored compounds. wikipedia.org

The synthesis of triarylmethane and related xanthene dyes often proceeds through electrophilic aromatic substitution, where a carbinol or a related precursor reacts with an electron-rich aromatic compound in the presence of an acid catalyst. datapdf.com In this context, this compound could serve as the diarylcarbinol component. Under acidic conditions, the hydroxyl group would be protonated and eliminated as water, generating a highly stabilized carbocation. This electrophile could then attack another electron-rich aromatic ring (a coupling component) to form the tri-aryl methane (B114726) core structure. researchgate.net The intense color of these dyes arises from the extensive π-conjugated system formed upon oxidation of the initial leuco dye product. google.com

The specific substituents of the precursor molecule would impart desirable properties to the resulting dye:

The 2,4-dimethoxyphenyl group acts as a powerful auxochrome, with the methoxy groups donating electron density into the aromatic system, typically leading to a bathochromic (deepening of color) shift in the absorption spectrum.

The 5-methylfuran ring is also an electron-rich heterocycle that can participate in the conjugated system, influencing the final color and properties of the dye.

Furthermore, the furan and dimethoxybenzene rings can be subjected to further chemical modifications to create a diverse library of functional molecules. For example, the dimethoxyphenyl ring could be nitrated, reduced to an amine, and then diazotized to serve as a diazo component in the synthesis of azo dyes. researchgate.net Coupling with various aromatic compounds would yield dyes with a wide range of colors and properties for applications in textiles and beyond. longdom.orgresearchgate.net

| Dye Class | Synthetic Strategy | Role of Precursor | Key Features |

|---|---|---|---|

| Triarylmethane-like Dyes | Acid-catalyzed electrophilic aromatic substitution with a third aryl component. | Diarylcarbinol equivalent, forms the central carbon and two 'aryl' arms. | Intense color, broad absorption bands in the visible spectrum. |

| Azo Dyes | Functional group transformation (nitration→reduction) of the phenyl ring, followed by diazotization and coupling. | Source of the diazonium salt or the coupling component. | Vast color range (yellow, orange, red, blue), important for industrial dyeing. |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalysts/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Vinylation-Reduction | NaBH₄, THF, 0°C → RT | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 70–85 | |

| Acid-Catalyzed Ester | H₂SO₄, MeOH/EtOH, reflux | 77–82 |

Which spectroscopic methods confirm the structure of this compound?

Basic Research Question

Structural elucidation relies on:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (2,4-dimethoxyphenyl: δ 6.5–7.2 ppm), furan protons (δ 6.0–6.5 ppm), and methanol protons (δ 1.5–2.5 ppm). ¹³C NMR identifies carbonyls (δ 160–180 ppm) and methoxy carbons (δ 55–60 ppm) .

- IR Spectroscopy : Confirm O–H (3200–3500 cm⁻¹), C–O (1200–1300 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) bonds .

- Mass Spectrometry : Molecular ion peak at m/z 262 (C₁₄H₁₆O₄) with fragmentation patterns matching the furan and dimethoxyphenyl groups .

Q. Table 2: Key NMR Signals

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2,4-Dimethoxyphenyl | 6.7 (d), 6.9 (s) | 112–152 (aromatic) |

| 5-Methylfuran | 6.2 (m) | 105–140 (furan) |

| Methanol (-CH₂OH) | 4.6 (s, broad) | 60–65 (C-OH) |

What are the typical chemical reactions involving this compound?

Basic Research Question

The compound participates in:

- Oxidation : Using KMnO₄ or CrO₃ to convert the methanol group to a carboxylic acid .

- Electrophilic Substitution : Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) on the furan or aromatic ring .

- Esterification : Reacting with acetic anhydride to form acetate derivatives .

How can reaction conditions be optimized to enhance yield?

Advanced Research Question